Tricaprilin-13C3

Description

Properties

IUPAC Name |

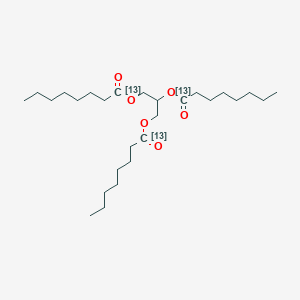

2,3-di((113C)octanoyloxy)propyl (113C)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-10-13-16-19-25(28)31-22-24(33-27(30)21-18-15-12-9-6-3)23-32-26(29)20-17-14-11-8-5-2/h24H,4-23H2,1-3H3/i25+1,26+1,27+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPFTAMPNXLGLX-UTXJEHKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC[13C](=O)OCC(CO[13C](=O)CCCCCCC)O[13C](=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433305 | |

| Record name | Trioctanoin-carboxyls-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65402-55-3 | |

| Record name | Tricaprylin, C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065402553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctanoin-carboxyls-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICAPRYLIN, C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW7TN04HRR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tricaprilin-13C3 for Researchers

Authored by Gemini

Abstract

Tricaprilin-13C3 is the isotopically labeled form of tricaprilin, a medium-chain triglyceride of significant interest in pharmaceutical and metabolic research. This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, and applications, with a focus on its use as an internal standard and metabolic tracer. Detailed experimental methodologies for its application in quantitative analysis are presented, alongside a discussion of its metabolic fate. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetics, and related fields.

Introduction to this compound

Tricaprilin, also known as glyceryl trioctanoate, is a triglyceride composed of a glycerol backbone esterified with three octanoic acid (caprylic acid) chains.[1] It is a medium-chain triglyceride (MCT) that has been investigated as a ketogenic agent for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and migraine.[2] this compound is a stable isotope-labeled version of tricaprilin, where three carbon-13 (¹³C) atoms are incorporated into the molecule. This isotopic labeling makes it an invaluable tool in metabolic research and quantitative analytical chemistry.

The primary applications of this compound are as a tracer to study the metabolic fate of tricaprilin in vivo and as an internal standard for the accurate quantification of tricaprilin and its metabolites in biological matrices using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Structure and Properties

The chemical structure of this compound is identical to that of tricaprilin, with the exception of the isotopic labeling. The ¹³C isotopes are typically located at the carboxyl carbon of each of the three octanoic acid chains.

Chemical Formula: C₂₄¹³C₃H₅₀O₆

Molecular Weight: Approximately 473.7 g/mol

CAS Number: 65402-55-3

Synonyms: Trioctanoin-¹³C₃, Glyceryl trioctanoate-¹³C₃

The introduction of three ¹³C atoms results in a predictable mass shift of +3 Da compared to the unlabeled tricaprilin, which is the basis for its use in mass spectrometry-based quantification.

Metabolic Pathway of Tricaprilin

Upon oral administration, tricaprilin undergoes hydrolysis in the small intestine, a reaction catalyzed by pancreatic lipase. This enzymatic process breaks down the triglyceride into two molecules of free octanoic acid and one molecule of 2-octanoylglycerol, which is further hydrolyzed to another molecule of octanoic acid and glycerol.[1]

The released octanoic acid is a medium-chain fatty acid that is readily absorbed into the portal circulation and transported to the liver. In the liver, octanoic acid undergoes β-oxidation to produce acetyl-CoA.[1] When there is an abundance of acetyl-CoA, it is converted into ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.[3] These ketone bodies can then be utilized by extrahepatic tissues, including the brain, as an alternative energy source to glucose.[2]

The metabolic pathway of this compound follows the same route, allowing researchers to trace the fate of the ¹³C-labeled octanoic acid and its subsequent metabolites.

Quantitative Data and Analysis

The primary utility of this compound lies in its application for quantitative analysis. While specific, comprehensive datasets for this compound are not widely published, the principles of its use in mass spectrometry and NMR are well-established.

Mass Spectrometry

In mass spectrometry, this compound serves as an ideal internal standard for the quantification of unlabeled tricaprilin. The +3 Da mass difference allows for the simultaneous detection of both the analyte and the internal standard, while their identical chemical properties ensure they behave similarly during sample preparation and ionization.

Table 1: Theoretical Mass Spectrometry Data for Tricaprilin and this compound

| Compound | Molecular Formula | Exact Mass (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) |

| Tricaprilin | C₂₇H₅₀O₆ | 470.3607 | 471.3680 | 493.3499 |

| This compound | C₂₄¹³C₃H₅₀O₆ | 473.3708 | 474.3781 | 496.3599 |

Note: These values are theoretical and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹³C NMR spectroscopy, the labeled carbon atoms in this compound will exhibit distinct signals from the corresponding carbons in the unlabeled compound, or they can be used in isotopic enrichment studies to trace metabolic pathways. The chemical shifts of the carbons in this compound are expected to be very similar to those of unlabeled tricaprilin.

Experimental Protocols

The following are generalized protocols for the use of this compound in quantitative analysis. Researchers should optimize these protocols for their specific instrumentation and experimental conditions.

Quantification of Tricaprilin in Plasma using LC-MS/MS

This protocol outlines a method for quantifying tricaprilin in a plasma matrix using this compound as an internal standard.

5.1.1. Materials and Reagents

-

Tricaprilin analytical standard

-

This compound (internal standard)

-

Human plasma (or other biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

5.1.2. Sample Preparation

-

Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a working internal standard solution by diluting the stock solution with methanol to a final concentration of 10 µg/mL.

-

Spike plasma samples: To 100 µL of plasma, add 10 µL of the working internal standard solution.

-

Protein precipitation: Add 400 µL of cold acetonitrile to the spiked plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Collect supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

5.1.3. LC-MS/MS Conditions

-

LC Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution from 5% to 95% Mobile Phase B over several minutes is typically used to separate the analyte from matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both tricaprilin and this compound.

5.1.4. Data Analysis

-

Construct a calibration curve by analyzing a series of known concentrations of tricaprilin spiked into the matrix with a constant concentration of the internal standard.

-

Calculate the ratio of the peak area of tricaprilin to the peak area of this compound.

-

Determine the concentration of tricaprilin in the unknown samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a powerful tool for researchers in the fields of drug development, pharmacokinetics, and metabolic research. Its use as a stable isotope-labeled internal standard enables highly accurate and precise quantification of tricaprilin in complex biological matrices. Furthermore, its application as a metabolic tracer provides a means to elucidate the in vivo fate of tricaprilin and its contribution to ketogenesis. The methodologies and information presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

A Technical Guide to the Synthesis and Purification of ¹³C Labeled Tricaprilin

Introduction: Tricaprilin, a triglyceride composed of glycerol and three caprylic acid units, serves as a key medium-chain triglyceride (MCT) in various research and clinical applications.[1] Notably, it is investigated as a ketogenic agent for its potential role in managing neurological disorders like Alzheimer's disease and migraine by providing an alternative energy source for the brain.[1] The use of stable isotope-labeled compounds, such as ¹³C labeled Tricaprilin, is indispensable for metabolic studies, allowing researchers to trace the fate of the molecule and its metabolites in vivo without the use of radioactive materials.[2][3] This guide provides a comprehensive overview of the chemical synthesis, multi-step purification, and analytical characterization of ¹³C labeled Tricaprilin, tailored for researchers and drug development professionals.

Synthetic Strategy for [1,1',1''-¹³C₃]Tricaprilin

The most direct approach to synthesizing ¹³C labeled Tricaprilin involves a two-stage process: first, the synthesis of ¹³C labeled caprylic acid, and second, the esterification of a glycerol backbone with this labeled fatty acid. For tracer studies, labeling the carboxyl carbon is a common strategy. This guide focuses on the synthesis of Tricaprilin with ¹³C at each of the three carboxyl positions, resulting in [1,1',1''-¹³C₃]Tricaprilin.

The overall synthesis reaction is a classic esterification, where glycerol reacts with three equivalents of [1-¹³C]caprylic acid, typically under acid catalysis, to form the desired triglyceride and water.

Caption: Chemical synthesis of ¹³C₃-Tricaprilin via esterification.

Experimental Protocol 1.1: Synthesis of [1-¹³C]Caprylic Acid

The synthesis of the labeled fatty acid precursor can be achieved by treating 1-bromoheptane with a ¹³C-labeled cyanide source, followed by hydrolysis.[4]

Materials:

-

1-bromoheptane

-

Potassium cyanide [¹³C, 99%] (K¹³CN)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

Procedure:

-

In a dry, nitrogen-purged flask, dissolve K¹³CN (1.0 eq) in DMSO.

-

Add 1-bromoheptane (0.95 eq) dropwise to the solution while stirring.

-

Heat the reaction mixture to 90°C and maintain for 12-16 hours, monitoring by TLC or GC for the disappearance of 1-bromoheptane.

-

After cooling to room temperature, pour the mixture into water and extract the resulting [1-¹³C]octanenitrile with diethyl ether (3x).

-

Combine the organic extracts, wash with water and brine, then dry over anhydrous MgSO₄.

-

Evaporate the solvent under reduced pressure to yield the crude nitrile.

-

For hydrolysis, add concentrated HCl to the crude nitrile and reflux the mixture for 4-6 hours until the nitrile is fully converted to carboxylic acid.

-

Cool the reaction, extract the [1-¹³C]caprylic acid with diethyl ether, and wash the organic layer with saturated NaHCO₃ solution.

-

Acidify the aqueous bicarbonate layer with HCl and extract the liberated caprylic acid with diethyl ether.

-

Dry the final organic extract over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain pure [1-¹³C]caprylic acid.

Experimental Protocol 1.2: Esterification of Glycerol

This protocol details the direct esterification of glycerol with the synthesized [1-¹³C]caprylic acid.[5][6] Enzymatic methods using lipase are also viable and can offer higher specificity and milder conditions.[7]

Materials:

-

Glycerol (1.0 eq)

-

[1-¹³C]Caprylic acid (3.1 eq)

-

p-Toluenesulfonic acid (p-TSA) as catalyst (0.05 eq)

-

Toluene

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine

Procedure:

-

Combine glycerol, [1-¹³C]caprylic acid, p-TSA, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux (approx. 110-120°C). Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC, observing the formation of triglyceride and the consumption of mono- and diglyceride intermediates. The reaction typically takes 8-24 hours.[7]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether and wash sequentially with saturated NaHCO₃ solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude ¹³C labeled Tricaprilin.

| Parameter | Condition | Reference |

| Reactants | Glycerol, [1-¹³C]Caprylic Acid | [5] |

| Molar Ratio | 1 : 3.1 (Glycerol : Fatty Acid) | [6] |

| Catalyst | p-Toluenesulfonic acid (p-TSA) | [8] |

| Solvent | Toluene | N/A |

| Temperature | 110-120°C (Reflux) | [6] |

| Reaction Time | 8-24 hours | [7] |

| Expected Yield | 85-95% (Crude) | [5] |

| Table 1: Summary of typical reaction parameters for the synthesis of ¹³C labeled Tricaprilin. |

Purification Workflow

A multi-step purification process is essential to isolate the ¹³C labeled Tricaprilin from unreacted starting materials, catalysts, and reaction byproducts such as mono- and di-acylated glycerides. The typical workflow involves an initial extraction followed by column chromatography for bulk separation and a final polishing step with HPLC for high-purity applications.[9]

Caption: Overall workflow for the synthesis and purification of ¹³C-Tricaprilin.

Experimental Protocol 2.1: Purification by Silica Gel Column Chromatography

This step removes the majority of polar impurities, such as residual glycerol, fatty acids, and monoacylglycerols.[9][10]

Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Hexane, analytical grade

-

Diethyl ether, analytical grade

-

Crude ¹³C labeled Tricaprilin

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve the crude Tricaprilin in a minimal amount of hexane.

-

Load the sample onto the top of the silica gel bed.

-

Elute the column with a gradient of diethyl ether in hexane. Start with 100% hexane to elute non-polar impurities.

-

Gradually increase the polarity of the mobile phase (e.g., 1-5% diethyl ether in hexane) to elute the triglyceride. Triglycerides are significantly less polar than diglycerides, monoglycerides, and free fatty acids.[9]

-

Collect fractions and monitor them by TLC (e.g., using a mobile phase of hexane:diethyl ether:acetic acid 90:10:1) and staining with iodine vapor.

-

Combine the fractions containing pure Tricaprilin and evaporate the solvent to yield the partially purified product.

Experimental Protocol 2.2: High-Purity Polish using Preparative RP-HPLC

For applications requiring very high purity, a final purification step using reversed-phase high-performance liquid chromatography (RP-HPLC) is recommended. This method separates triglycerides based on their partition number, which is a function of carbon number and degree of unsaturation.[11]

Materials:

-

Preparative RP-HPLC system with a C18 column

-

Acetonitrile, HPLC grade

-

Acetone or Isopropanol, HPLC grade

-

Partially purified ¹³C labeled Tricaprilin

Procedure:

-

Dissolve the Tricaprilin from the column chromatography step in a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Set up the HPLC system with a C18 column. The mobile phase is typically a gradient of acetone or isopropanol in acetonitrile.[11]

-

Inject the sample onto the column.

-

Run the gradient program to elute the Tricaprilin. The retention time will be identical for labeled and unlabeled Tricaprilin.[12]

-

Collect the peak corresponding to Tricaprilin using a fraction collector.

-

Evaporate the solvent from the collected fraction under reduced pressure to obtain the final high-purity product.

| Purification Step | Primary Impurities Removed | Typical Purity Achieved |

| Liquid-Liquid Extraction | Acid catalyst, residual glycerol | ~70-85% |

| Silica Gel Chromatography | Free fatty acids, mono- & diglycerides | ~95-98% |

| Preparative RP-HPLC | Closely related structural isomers, residual byproducts | >99% |

| Table 2: Summary of the purification strategy and expected product purity at each stage. |

Quality Control and Characterization

Final product analysis is critical to confirm the identity, purity, and isotopic enrichment of the synthesized ¹³C labeled Tricaprilin. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools.[13][14]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique confirms the chemical purity and provides the mass of the molecule. For [1,1',1''-¹³C₃]Tricaprilin, the molecular ion peak will be shifted by +3 m/z units compared to its unlabeled counterpart. The isotopic enrichment can be calculated from the relative intensities of the labeled and unlabeled mass peaks.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR will show a significantly enhanced signal for the carboxyl carbons at ~173 ppm, confirming the position of the label. ¹H NMR confirms the overall structure is correct and should be identical to the unlabeled standard.

| Technique | Parameter | Expected Result for [1,1',1''-¹³C₃]Tricaprilin |

| GC-MS | Chemical Purity | >99% |

| MS (ESI+) | [M+Na]⁺ m/z | ~495.3 (vs. ~492.3 for unlabeled) |

| MS | Isotopic Enrichment | >98% ¹³C incorporation |

| ¹H NMR | Chemical Shifts (δ) | Identical to unlabeled Tricaprilin standard |

| ¹³C NMR | Chemical Shift (δ) | Enhanced signal at ~173 ppm (C=O) |

| Table 3: Key analytical parameters for the characterization of ¹³C labeled Tricaprilin. |

Metabolic Pathway of Tricaprilin

When ingested, ¹³C labeled Tricaprilin is hydrolyzed in the gut into glycerol and ¹³C-caprylic acid. The medium-chain fatty acids are absorbed directly into the portal vein and transported to the liver. In liver mitochondria, they undergo β-oxidation to produce ¹³C-labeled acetyl-CoA, which is then used in ketogenesis to form the ketone bodies, [¹³C]-β-hydroxybutyrate (BHB) and [¹³C]-acetoacetate. These labeled ketone bodies are released into the bloodstream and can cross the blood-brain barrier to be used by the brain as an energy source.[1][15]

Caption: Metabolic fate of orally administered ¹³C-Tricaprilin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ckisotopes.com [ckisotopes.com]

- 3. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of carbon-13-labeled tetradecanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Methods for the analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. mdpi.com [mdpi.com]

- 13. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. meatscience.org [meatscience.org]

- 15. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tricaprilin-13C3: Physical Properties, Chemical Characteristics, and Metabolic Fate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Tricaprilin-13C3, a stable isotope-labeled version of the medium-chain triglyceride, tricaprilin. This document details experimental protocols for its quantification and elucidates its metabolic pathway, offering valuable information for researchers in drug development, metabolism, and neuroscience.

Core Physical and Chemical Properties

This compound is a synthetic, stable isotope-labeled triglyceride containing three caprylic acid (octanoic acid) moieties attached to a glycerol backbone. The carbon-13 isotopes are incorporated at the carboxyl group of each fatty acid chain. This labeling makes it an invaluable tool for tracer studies in metabolic research, allowing for the precise tracking and quantification of its metabolic products.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | Octanoic-1-13C acid, 1,1',1''-(1,2,3-propanetriyl) ester | MedChemExpress |

| Synonyms | Trioctanoin-13C3; Glyceryl trioctanoate-13C3 | MedChemExpress |

| CAS Number | 65402-55-3 | MedChemExpress |

| Molecular Formula | C₂₄¹³C₃H₅₀O₆ | MedChemExpress |

| Molecular Weight | 473.66 g/mol | MedChemExpress |

| Appearance | Colorless liquid | MedChemExpress |

| Purity | ≥98% | MedChemExpress |

| Melting Point | Approx. 10°C (for unlabeled Tricaprylin) | Spectrum Chemical[1] |

| Storage Conditions | Store at -20°C for long-term stability. | MedChemExpress |

Metabolic Pathway of this compound

This compound follows the metabolic pathway of its unlabeled counterpart, serving as a precursor for the production of ketone bodies. This process is of significant interest in the study of neurological disorders where brain glucose metabolism is impaired, such as Alzheimer's disease.[3] The primary site of this metabolic conversion is the liver.[4]

The metabolic journey of this compound can be summarized in three key stages:

-

Enzymatic Hydrolysis: In the small intestine, pancreatic lipases hydrolyze this compound into glycerol and three molecules of ¹³C-labeled octanoic acid.[3]

-

Beta-Oxidation: The ¹³C-octanoic acid is absorbed into the portal vein and transported to the liver. Within the mitochondria of hepatocytes, it undergoes beta-oxidation, a process that sequentially cleaves two-carbon units to produce ¹³C-labeled acetyl-CoA.[3][5]

-

Ketogenesis: In the liver, under conditions of low glucose availability, the excess ¹³C-acetyl-CoA is shunted into the ketogenesis pathway. This pathway involves a series of enzymatic reactions that convert acetyl-CoA into the ketone bodies, ¹³C-acetoacetate and ¹³C-β-hydroxybutyrate.[4][6] These labeled ketone bodies are then released into the bloodstream and can be utilized by extrahepatic tissues, including the brain, as an alternative energy source.[7]

Experimental Protocols

This compound is primarily utilized as an internal standard for the quantification of unlabeled tricaprilin or as a tracer to study its metabolic fate. Below is a representative experimental protocol for the quantification of tricaprilin in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Quantification of Tricaprilin in Plasma using LC-MS/MS

This protocol outlines a method for the extraction and quantification of tricaprilin from plasma samples. The use of this compound as an internal standard corrects for variations in sample preparation and instrument response.

3.1.1. Materials and Reagents

-

Plasma samples

-

Tricaprilin (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

3.1.2. Sample Preparation

-

Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each sample.

-

Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A gradient elution starting from a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Tricaprilin: Precursor ion [M+NH₄]⁺ → Product ion (specific fragment, e.g., neutral loss of a caprylic acid).

-

This compound: Precursor ion [M+3+NH₄]⁺ → Product ion (corresponding fragment with the 13C label).

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum sensitivity.

-

3.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (Tricaprilin) to the internal standard (this compound). A calibration curve is constructed by analyzing a series of standards with known concentrations of tricaprilin and a fixed concentration of the internal standard.

Applications in Research

This compound is a powerful tool for:

-

Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin.

-

Metabolic Flux Analysis: Quantifying the rate of conversion of tricaprilin to ketone bodies and their utilization in various tissues.

-

Mechanism of Action Studies: Elucidating the role of tricaprilin-derived ketone bodies in cellular energy metabolism, particularly in the context of neurodegenerative diseases.

-

Clinical Trials: Serving as a tracer to monitor patient compliance and the metabolic response to tricaprilin-based therapies.

Safety and Handling

This compound is intended for research use only. A Safety Data Sheet (SDS) should be consulted before handling.[8] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed. It is classified as harmful if swallowed.[8]

This technical guide provides a foundational understanding of this compound for researchers and scientists. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. spectrumchemical.com [spectrumchemical.com]

- 2. Medium-chain triglyceride - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Tricaprylin? [synapse.patsnap.com]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Beta oxidation - Wikipedia [en.wikipedia.org]

- 6. grokipedia.com [grokipedia.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Commercial Suppliers and Technical Guide for High-Purity Tricaprilin-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Tricaprilin-13C3, a stable isotope-labeled medium-chain triglyceride crucial for metabolic research and as an internal standard in analytical chemistry. This document outlines commercial suppliers, their product specifications, detailed experimental protocols for its use, and the key signaling pathways it influences.

Introduction to this compound

This compound is a form of tricaprilin in which three carbon atoms have been replaced with the stable isotope carbon-13. This isotopic labeling allows for the precise tracing and quantification of tricaprilin and its metabolites in biological systems using mass spectrometry-based techniques. Its primary applications are in metabolic research, particularly in studying lipid metabolism, and as an internal standard for the accurate quantification of unlabeled tricaprilin in various matrices.[1][2][3]

Tricaprilin itself, a triglyceride composed of three caprylic acid (C8) molecules, is under investigation as a ketogenic agent for neurological conditions like Alzheimer's disease and migraine.[4] The underlying principle is that it provides an alternative energy source for the brain in the form of ketone bodies, especially when glucose metabolism is impaired.[5][6][7][8]

Commercial Suppliers of High-Purity this compound

Several reputable suppliers offer high-purity this compound for research purposes. The following table summarizes the available quantitative data from prominent commercial sources.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| MedChemExpress | This compound | 65402-55-3 | C₂₄¹³C₃H₅₀O₆ | 473.66 | ≥98.0% (by NMR) | Not specified |

| Cambridge Isotope Laboratories, Inc. | Triolein (1,1,1-¹³C₃, 99%) (as a representative triglyceride) | 82005-46-7 | C₅₄*C₃H₁₀₄O₆ | 888.41 | 98% | 99 atom % ¹³C |

| Toronto Research Chemicals | Custom Synthesis | - | - | - | High Purity (with full analytical data) | Customer specified |

| Omicron Biochemicals, Inc. | Custom Synthesis | - | - | - | High Purity | Customer specified |

Note: While specific product data sheets for this compound were not available from all suppliers at the time of this guide's compilation, Cambridge Isotope Laboratories, Toronto Research Chemicals, and Omicron Biochemicals are leading manufacturers of stable isotope-labeled compounds and offer custom synthesis services to meet specific research needs, including high-purity this compound with defined isotopic enrichment.[9][10][11][12][13][14][15][16][17] MedChemExpress provides a readily available source with a certificate of analysis confirming its purity.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound or similar 13C-labeled triglycerides as metabolic tracers.

In Vivo Stable Isotope Tracing of Medium-Chain Triglyceride Metabolism

This protocol outlines the general procedure for an in vivo study in mice to trace the metabolic fate of orally administered this compound.

Objective: To determine the rate of oxidation and tissue distribution of orally administered this compound.

Materials:

-

High-purity this compound

-

Vehicle for oral gavage (e.g., corn oil)

-

Metabolic cages for collection of breath and urine/feces

-

Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) system

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for tissue collection

-

Liquid nitrogen

Procedure:

-

Animal Acclimation: House mice in individual metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment.

-

Tracer Administration:

-

Prepare a homogenous suspension of this compound in the vehicle.

-

Administer a single oral gavage of the this compound suspension to fasted mice. The exact dose will depend on the specific study design.

-

-

Sample Collection:

-

Breath Samples: Collect breath samples at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly) using the metabolic cages. The collected CO₂ is analyzed for ¹³CO₂ enrichment.

-

Blood Samples: Collect small blood samples from the tail vein at predetermined time points. Plasma will be separated for fatty acid analysis.

-

Tissue Samples: At the end of the experiment, anesthetize the mice and collect tissues of interest (e.g., liver, brain, adipose tissue). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

-

-

Sample Analysis:

-

¹³CO₂ Analysis (GC-C-IRMS): Analyze the collected breath samples to determine the enrichment of ¹³CO₂. This provides a measure of the rate of oxidation of the administered this compound.[4][10]

-

Plasma and Tissue Lipid Analysis (LC-MS/MS):

-

Extract total lipids from plasma and homogenized tissues using a modified Bligh-Dyer method.

-

Analyze the lipid extracts by LC-MS/MS to identify and quantify ¹³C-labeled fatty acids and triglycerides. This will reveal the distribution and incorporation of the tracer into different lipid pools.[11][13][18][19][20]

-

-

Quantification of Tricaprilin in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes the use of this compound as an internal standard for the accurate quantification of unlabeled tricaprilin in plasma samples.

Objective: To accurately measure the concentration of tricaprilin in plasma samples.

Materials:

-

Tricaprilin standard of known concentration

-

High-purity this compound

-

Plasma samples

-

Protein precipitation solvent (e.g., acetonitrile)

-

LC-MS/MS system with a C18 column

Procedure:

-

Preparation of Standards and Internal Standard:

-

Prepare a stock solution of this compound (internal standard) in a suitable solvent (e.g., methanol) at a known concentration.

-

Prepare a series of calibration standards of unlabeled tricaprilin in blank plasma.

-

-

Sample Preparation:

-

To a known volume of plasma sample, calibration standard, or quality control sample, add a fixed amount of the this compound internal standard solution.

-

Precipitate the plasma proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto the LC-MS/MS system.

-

Use a C18 reversed-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate tricaprilin from other plasma components.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both unlabeled tricaprilin and this compound in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of unlabeled tricaprilin to the peak area of this compound against the concentration of the calibration standards.

-

Determine the concentration of tricaprilin in the unknown plasma samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

Ketone Body Metabolism in the Brain

Tricaprilin exerts its potential therapeutic effects by providing the brain with an alternative energy source, ketone bodies. When glucose metabolism is impaired, as seen in Alzheimer's disease, ketone bodies can bypass the defective pathways and fuel neuronal activity.[5][6][7][8]

Caption: Metabolic pathway of this compound to ketone bodies for brain energy.

Experimental Workflow for In Vivo Metabolic Tracing

The following diagram illustrates a typical workflow for an in vivo metabolic tracing study using this compound.

Caption: Workflow for in vivo metabolic tracing with this compound.

Conclusion

High-purity this compound is an indispensable tool for researchers in the fields of metabolism, pharmacology, and drug development. Its commercial availability from specialized suppliers ensures access to well-characterized material for rigorous scientific investigation. The experimental protocols outlined in this guide provide a foundation for designing and executing studies to probe the metabolic fate of medium-chain triglycerides and for the accurate quantification of tricaprilin. The understanding of its mechanism of action, particularly in providing an alternative energy source to the brain, opens avenues for therapeutic interventions in neurodegenerative diseases. This technical guide serves as a comprehensive resource for scientists and professionals leveraging the power of stable isotope labeling to advance their research.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. neurologylive.com [neurologylive.com]

- 5. Ketone bodies mediate alterations in brain energy metabolism and biomarkers of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases [mdpi.com]

- 7. Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lubio.ch [lubio.ch]

- 10. Triolein (1,1,1-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. agilent.com [agilent.com]

- 12. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]

- 13. researchgate.net [researchgate.net]

- 14. vjneurology.com [vjneurology.com]

- 15. otsuka.co.jp [otsuka.co.jp]

- 16. omicronbio.com [omicronbio.com]

- 17. omicronbio.com [omicronbio.com]

- 18. Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

Understanding the Isotopic Labeling of Tricaprilin-13C3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Tricaprilin-13C3, a stable isotope-labeled triglyceride used in metabolic research. The document details its synthesis, isotopic labeling, and applications, with a focus on experimental protocols and data interpretation for professionals in drug development and life sciences.

Introduction to this compound

This compound is a form of tricaprylin where three carbon atoms in the glycerol backbone are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling allows researchers to trace the metabolic fate of the glycerol component of the triglyceride in vivo and in vitro without the use of radioactive isotopes.[1] Stable isotope labeling is a powerful technique in drug discovery and metabolic research, enabling precise tracking of molecules through complex biochemical pathways.[1][2] Tricaprilin itself is a medium-chain triglyceride (MCT) being investigated for its potential therapeutic effects, including in migraine and other neurological conditions, due to its ketogenic properties. The use of this compound can provide crucial insights into its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

Synthesis and Isotopic Labeling

The synthesis of this compound involves the esterification of a ¹³C-labeled glycerol precursor with caprylic acid. The most common and logical labeling pattern is to have the three carbon atoms of the glycerol backbone fully labeled with ¹³C.

A plausible synthetic route is the reaction of [1,2,3-¹³C₃]glycerol with an excess of capryloyl chloride. This ensures that all three hydroxyl groups of the labeled glycerol are acylated with caprylic acid, forming the desired triglyceride.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Quantitative Data

The quality of a stable isotope-labeled compound is defined by its chemical and isotopic purity. The following table summarizes the expected quantitative data for a high-quality this compound standard.

| Parameter | Specification | Method of Analysis |

| Chemical Purity | >98% | High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) |

| Isotopic Enrichment | >99 atom % ¹³C | Mass Spectrometry (MS) |

| Molecular Weight | 473.7 g/mol (for the ¹³C₃ isotopologue) | Mass Spectrometry (MS) |

| Appearance | Colorless to light yellow oil | Visual Inspection |

Experimental Protocols

This compound is a valuable tool for in vivo metabolic studies to trace the fate of the glycerol backbone. Below is a representative experimental protocol for a human study.

Protocol: Oral Administration and Blood Sample Analysis

-

Subject Preparation: Subjects should fast overnight (at least 8 hours) prior to the administration of this compound.

-

Dosing: A single oral dose of this compound (e.g., 10 mg/kg body weight) is administered.

-

Blood Sampling: Blood samples are collected at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 90, 120, 180, 240 minutes).

-

Sample Processing: Plasma is separated from whole blood by centrifugation.

-

Metabolite Extraction: Plasma samples are subjected to a protein precipitation and liquid-liquid extraction to isolate lipids and other metabolites.

-

LC-MS/MS Analysis: The extracted samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled metabolites.[3][4]

-

Data Analysis: The enrichment of ¹³C in downstream metabolites, such as glucose and lactate, is determined by measuring the ratio of the labeled to unlabeled species.

Experimental Workflow Diagram

Caption: Workflow for an in-vivo metabolic study using this compound.

Metabolic Pathway Analysis

Upon ingestion, tricaprylin is hydrolyzed by lipases into glycerol and three molecules of caprylic acid. The ¹³C-labeled glycerol from this compound can then enter central carbon metabolism.

The liver is the primary site for glycerol metabolism, where it can be converted to glycerol-3-phosphate and subsequently enter glycolysis or gluconeogenesis. By tracking the appearance of ¹³C in glucose and other metabolites, researchers can quantify the contribution of the tricaprylin-derived glycerol to these pathways.

Metabolic Fate of this compound

Caption: Metabolic pathway of the ¹³C-labeled glycerol backbone of this compound.

Conclusion

This compound is a powerful research tool for elucidating the metabolic fate of the glycerol component of tricaprylin. Its use in well-designed studies can provide valuable data on the contribution of this medium-chain triglyceride to central carbon metabolism, which is of significant interest to researchers in nutrition, metabolic diseases, and drug development. The detailed protocols and understanding of its metabolic pathways are crucial for the accurate interpretation of experimental results.

References

- 1. metsol.com [metsol.com]

- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LC-MS/MS Analysis of Triglycerides in Blood-Derived Samples | Springer Nature Experiments [experiments.springernature.com]

The Journey of a Labeled Fat: A Technical Guide to Tricaprilin-13C3 in Lipid Metabolism Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of lipid metabolism, understanding the dynamic flux of fatty acids is paramount to unraveling the mechanisms behind metabolic diseases and developing novel therapeutics. Stable isotope tracers have emerged as indispensable tools for in vivo kinetic studies, offering a safe and precise window into metabolic pathways. Among these, Tricaprilin-13C3 , a medium-chain triglyceride labeled with three stable carbon-13 isotopes on its glycerol backbone, presents a unique opportunity to trace the journey of medium-chain fatty acids (MCFAs) from ingestion to cellular utilization and oxidation. This in-depth technical guide provides a comprehensive overview of the application of this compound as a tracer in lipid metabolism studies, detailing experimental protocols, data interpretation, and the underlying metabolic pathways.

Core Principles of this compound Tracer Studies

Tricaprilin, a triglyceride composed of three caprylic acid (C8:0) molecules, is rapidly hydrolyzed in the gastrointestinal tract, releasing caprylic acid and glycerol. When using this compound, the labeled glycerol backbone and the unlabeled caprylic acid moieties enter their respective metabolic pools. The 13C label can then be tracked as it is incorporated into various metabolites, providing quantitative insights into several key metabolic processes:

-

Rate of Digestion and Absorption: The appearance of 13C in breath CO2 or plasma metabolites can be used to determine the rate of tricaprilin digestion and absorption.

-

Medium-Chain Fatty Acid Oxidation: By measuring the rate of 13CO2 exhalation in a breath test, the oxidation rate of the glycerol backbone can be assessed, providing an indirect measure of MCFA catabolism.

-

Glycerol and Triglyceride-Glycerol Kinetics: The incorporation of 13C-glycerol into newly synthesized triglycerides (TGs) in various lipoprotein fractions (VLDL, LDL, HDL) allows for the determination of their synthesis and turnover rates.

-

Gluconeogenesis: The appearance of 13C in plasma glucose can quantify the contribution of glycerol to hepatic glucose production.

Experimental Protocols

The application of this compound in research can be broadly categorized into two main experimental designs: oral administration for breath tests and metabolic fate studies, and intravenous infusion for precise kinetic modeling.

Oral Administration Protocol for Breath Test and Metabolic Fate Studies (Human and Rodent)

This protocol is designed to assess the rate of tricaprilin digestion, absorption, and oxidation.

1. Subject/Animal Preparation:

-

Subjects should fast overnight (8-12 hours) to ensure a metabolic baseline.[1]

-

For rodent studies, animals should be fasted for a shorter period (e.g., 4-6 hours) to prevent hypoglycemia.[2]

2. Tracer Administration:

-

Human: A single oral dose of this compound is administered. Dosages in clinical trials with unlabeled tricaprilin have ranged from 20g to 60g per day, often mixed with a liquid or food.[3][4] For tracer studies, a much smaller, precisely weighed amount is required. The tracer is typically mixed with a standardized liquid meal to ensure consistent gastric emptying.[5]

-

Rodent: Oral gavage is the preferred method for precise dosing in rodents.[2] The this compound is typically dissolved in a suitable vehicle (e.g., corn oil). The gavage volume should not exceed 10 mL/kg of body weight.[6]

3. Sample Collection:

-

Breath Samples: Baseline breath samples are collected before tracer administration. Subsequent samples are collected at regular intervals (e.g., every 15-30 minutes for the first 2 hours, then hourly for up to 6-8 hours) into collection bags.[5]

-

Blood Samples: For metabolic fate studies, blood samples are collected at timed intervals. A baseline sample is taken before tracer administration. Post-administration samples are collected at time points reflecting the expected peak of absorption and subsequent metabolism (e.g., 15, 30, 60, 90, 120, 180, 240 minutes).[2] Blood should be collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[7] Plasma is separated by centrifugation and stored at -80°C.[7]

-

Tissue Samples (Rodent): At the end of the study, tissues of interest (e.g., liver, adipose tissue, muscle, brain) can be collected, flash-frozen in liquid nitrogen, and stored at -80°C for later analysis.[2]

4. Sample Analysis:

-

Breath Samples: The 13CO2/12CO2 ratio in exhaled breath is measured using Isotope Ratio Mass Spectrometry (IRMS).[8]

-

Plasma and Tissue Samples: Lipids are extracted from plasma and tissues using methods such as the Folch or Bligh-Dyer procedures.[9] The different lipid classes (triglycerides, free fatty acids, phospholipids) can be separated using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).[10] The 13C enrichment in specific fatty acids or the glycerol backbone is then determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]

Intravenous Infusion Protocol for Lipoprotein Kinetics (Human)

This protocol allows for the precise determination of the kinetics of triglyceride-glycerol and apolipoproteins in different lipoprotein fractions.

1. Subject Preparation:

-

Subjects should fast overnight (10-12 hours).

-

An intravenous catheter is placed in a forearm vein for tracer infusion and another in the contralateral hand or forearm, which is heated to arterialize venous blood, for blood sampling.

2. Tracer Infusion:

-

A primed-continuous infusion of this compound is administered. The priming dose is given as a bolus to rapidly achieve isotopic equilibrium, followed by a constant infusion for several hours (e.g., 6-8 hours). The exact infusion rate needs to be optimized based on the specific research question and subject characteristics.

3. Blood Sampling:

-

A baseline blood sample is collected before the start of the infusion.

-

Blood samples are collected frequently during the infusion (e.g., every 30-60 minutes) to monitor the isotopic enrichment at steady state.

-

After stopping the infusion, blood samples are collected at regular intervals for several hours (up to 24-48 hours) to determine the decay of the tracer in different lipoprotein fractions.

4. Sample Processing and Analysis:

-

Lipoprotein fractions (VLDL, IDL, LDL, HDL) are isolated from plasma by ultracentrifugation.

-

Lipids are extracted from each lipoprotein fraction, and the 13C enrichment in the triglyceride-glycerol moiety is determined by GC-MS or LC-MS/MS.

-

Apolipoproteins can also be isolated, and their synthesis and catabolic rates can be determined by measuring the incorporation of a co-infused labeled amino acid tracer (e.g., 13C-leucine).

Data Presentation and Interpretation

Quantitative data from this compound tracer studies should be presented in a clear and structured manner to facilitate comparison and interpretation.

Table 1: Exemplar Quantitative Data from a Hypothetical this compound Breath Test in Humans

| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |

| Peak 13CO2 Excretion (% dose/hr) | 15.2 ± 2.5 | 12.8 ± 3.1 | <0.05 |

| Time to Peak 13CO2 Excretion (min) | 95 ± 15 | 115 ± 20 | <0.05 |

| Cumulative 13CO2 Excretion at 6h (%) | 35.6 ± 4.2 | 28.9 ± 5.1 | <0.01 |

| Fatty Acid Oxidation Rate (mg/kg/min) | 0.8 ± 0.1 | 0.6 ± 0.1 | <0.01 |

Data are presented as mean ± standard deviation. This table is illustrative and does not represent actual experimental data.

Table 2: Exemplar Quantitative Data from a Hypothetical this compound Infusion Study in Humans

| Lipoprotein Fraction | Fractional Catabolic Rate (FCR) (pools/day) - Control | FCR (pools/day) - Treatment | Production Rate (PR) (mg/kg/day) - Control | PR (mg/kg/day) - Treatment |

| VLDL-TG | 10.5 ± 2.1 | 8.2 ± 1.9 | 1500 ± 300 | 1250 ± 250 |

| IDL-TG | 5.2 ± 1.0 | 4.1 ± 0.8 | 750 ± 150 | 625 ± 125 |

| LDL-TG | 0.4 ± 0.1 | 0.3 ± 0.08 | 200 ± 50 | 180 ± 40 |

p<0.05 compared to control. Data are presented as mean ± standard deviation. This table is illustrative and does not represent actual experimental data.

Signaling Pathways and Metabolic Fates

The metabolic journey of this compound involves several key signaling pathways that regulate fatty acid metabolism.

Digestion, Absorption, and Hepatic Metabolism of Tricaprilin

Upon oral ingestion, Tricaprilin is rapidly hydrolyzed by lingual and gastric lipases, and subsequently by pancreatic lipase in the small intestine, releasing free caprylic acid and 13C-glycerol. Due to their smaller size, MCFAs like caprylic acid are absorbed directly into the portal vein and transported to the liver.[10]

References

- 1. Enrichment of selected serum fatty acids after a small oral dosage of (1-13C)- and (8-13C)triolein in human volunteers analysed by gas chromatography/combustion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Examination of the Catabolic Rates of 13C-Labeled Fatty Acids Bound to the α and β Positions of Triacylglycerol Using 13CO2 Expired from Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the 13C-triolein breath test for fat malabsorption in adult patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of Catabolic Rates of sn-1, sn-2, and sn-3 Fatty Acids in Triacylglycerols Using 13CO2 Breath Test in Mice. | Semantic Scholar [semanticscholar.org]

- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeted metabolomics in human and animal biofluids and tissues using liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lcms.labrulez.com [lcms.labrulez.com]

The Isotopic Tracer Unveiled: A Technical Guide to the Preliminary Research Applications of Tricaprilin-13C3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprilin, a medium-chain triglyceride (MCT), has garnered significant interest for its potential therapeutic applications, particularly in conditions associated with metabolic dysregulation such as Alzheimer's disease and migraine.[1] To delve deeper into its metabolic fate and mechanism of action, researchers are increasingly turning to its stable isotope-labeled counterpart, Tricaprilin-13C3. This technical guide provides a comprehensive overview of the preliminary research applications of this compound, focusing on its use as a metabolic tracer. We will explore key experimental methodologies, present quantitative data from foundational studies, and visualize the metabolic pathways elucidated through its use.

This compound, also known as 13C-labeled trioctanoin, serves as a powerful tool in metabolic research, allowing for the precise tracking of the carbon atoms from its octanoate moieties as they are metabolized in the body.[2][3] This enables researchers to quantify oxidation rates, trace the conversion to other metabolites, and assess the function of specific metabolic pathways. The use of a stable isotope like 13C offers a safe and non-radioactive method for in vivo human and animal studies.[4]

Core Applications and Methodologies

The primary research application of this compound is as a tracer to study lipid metabolism. Key experimental approaches include breath tests for assessing enzyme function and metabolic flux analysis to quantify pathway activity.

¹³C-Breath Tests: A Non-Invasive Tool for Functional Assessment

The ¹³C-Tricaprilin breath test is a non-invasive method used to assess exocrine pancreatic function and overall fat digestion and oxidation.[3][4]

-

Subject Preparation: Subjects are typically required to fast overnight to ensure a baseline metabolic state.

-

Substrate Administration: A precise dose of this compound (often referred to as ¹³C-trioctanoin) is administered orally, usually mixed with a test meal to stimulate pancreatic enzyme secretion.[3]

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., every 15-30 minutes) over a period of several hours.[5] Samples are collected in special bags or tubes.

-

Sample Analysis: The ratio of ¹³CO₂ to ¹²CO₂ in the exhaled breath is measured using isotope ratio mass spectrometry (IRMS).[6][7]

-

Data Interpretation: The rate of ¹³CO₂ exhalation reflects the rate of digestion of this compound by pancreatic lipase, followed by the absorption and subsequent oxidation of the released ¹³C-octanoate in the liver.[8]

Metabolic Tracer Studies for In Vivo Flux Analysis

This compound is employed as a tracer to investigate the in vivo metabolic fate of medium-chain fatty acids, including their oxidation and potential conversion to other lipid species.

-

Subject Preparation: Subjects are studied in a resting state, often after an overnight fast.

-

Tracer Administration: A primed continuous intravenous infusion of this compound (glyceryl tri[1,2,3,4-¹³C₄]-octanoate) is administered to achieve a steady-state concentration of the tracer in the plasma.[6]

-

Sample Collection: Blood and breath samples are collected at baseline and at regular intervals during the infusion.

-

Sample Analysis:

-

Data Analysis: The data are used to calculate the rate of appearance and disappearance of the tracer, its oxidation rate, and the rate of its conversion to other metabolites.

Quantitative Data Summary

The following tables summarize key quantitative findings from preliminary research studies using ¹³C-labeled tricaprilin (trioctanoin).

| Study Parameter | Administration Route | Tracer | Key Finding | Reference |

| Oxidation Rate | Enteral (Oral) | [¹³C]trioctanoate | Average oxidation rate of 34.7% over 7.5 hours. | [2][9] |

| Oxidation Rate | Parenteral (IV) | [¹³C]trioctanoate | Average oxidation rate of 31.0% over 7.5 hours. | [2][9] |

| Metabolic Fate (MCT-only diet) | Intravenous Infusion | glyceryl tri[1,2,3,4-¹³C₄]-octanoate | Estimated 42% of administered MCT was converted to CO₂. | [6][7] |

| Metabolic Fate (Mixed diet) | Intravenous Infusion | glyceryl tri[1,2,3,4-¹³C₄]-octanoate | Estimated 62% of administered MCT was converted to CO₂. | [6][7] |

| Chain Elongation | Intravenous Infusion | glyceryl tri[1,2,3,4-¹³C₄]-octanoate | Less than 1% of the ¹³C-label was incorporated into long-chain fatty acids in plasma. | [6][7] |

| Breath Test Parameter | Patient Group | Mean ¹³C Recovery (%) | Sensitivity (%) | Reference |

| ¹³C-Trioctanoin Breath Test | Pre-pancreatoduodenectomy | 24.2 ± 10.5 | 100 | [3] |

| ¹³C-Trioctanoin Breath Test | Post-pancreatoduodenectomy | 18.6 ± 8.0 | 100 | [3] |

| ¹³C-Trioctanoin Breath Test | Control | 42.0 ± 3.4 | N/A | [3] |

Visualizing Metabolic Pathways

The use of this compound allows for the detailed mapping of its metabolic journey. The primary pathway involves its hydrolysis, followed by the beta-oxidation of the resulting octanoic acid.

Applications in Drug Development

The use of this compound as a metabolic tracer provides valuable insights for drug development professionals. By quantifying the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin, researchers can:

-

Optimize Drug Formulation: Understanding how different formulations affect the digestion and absorption of tricaprilin can guide the development of more effective delivery systems. A physiologically-based biopharmaceutics model has been developed to simulate the in vivo processes following oral administration of tricaprilin, highlighting that dispersibility and lipolysis are key limiting factors in ketogenesis.[10]

-

Inform Dosing Regimens: Data on the rate of oxidation and conversion to ketone bodies can help in determining optimal dosing strategies to achieve therapeutic levels of ketosis.

-

Assess Drug-Food Interactions: Studies using this compound can elucidate how co-administration with other nutrients, such as carbohydrates and proteins, affects its metabolism and efficacy.[6][7]

Conclusion

This compound is an invaluable tool in the preliminary research of tricaprilin and medium-chain triglyceride metabolism. Its application in ¹³C-breath tests and metabolic tracer studies provides crucial quantitative data on digestion, absorption, oxidation, and metabolic conversion. These methodologies, coupled with advanced analytical techniques like mass spectrometry, offer a detailed understanding of the metabolic pathways involved. For researchers, scientists, and drug development professionals, leveraging this compound in preclinical and clinical studies is essential for elucidating its mechanism of action, optimizing therapeutic strategies, and accelerating its journey from a promising molecule to a potential clinical solution. The continued application of such stable isotope tracer techniques will undoubtedly shed further light on the intricate role of MCTs in health and disease.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Medium- and long-chain triglycerides labeled with 13C: a comparison of oxidation after oral or parenteral administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C-labeled trioctanoin breath test for exocrine pancreatic function test in patients after pancreatoduodenectomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C-breath tests: current state of the art and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. europeanpancreaticclub.org [europeanpancreaticclub.org]

- 6. Exploring the metabolic fate of medium-chain triglycerides in healthy individuals using a stable isotope tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Modeling digestion, absorption, and ketogenesis after administration of tricaprilin formulations to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of Tricaprilin-13C3 in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of Tricaprilin-13C3, a stable isotope-labeled tracer crucial for in-depth metabolic research. This compound serves as a powerful tool for elucidating the pharmacokinetics and metabolic fate of tricaprilin, a medium-chain triglyceride under investigation for its therapeutic potential in neurological disorders such as Alzheimer's disease and migraine.[1] This document outlines essential safety protocols, detailed experimental procedures, and the underlying biochemical pathways, empowering researchers to utilize this compound effectively and safely.

Compound Identification and Properties

This compound is a synthetic, stable isotope-labeled form of tricaprilin, where three carbon atoms in the glycerin backbone are replaced with the non-radioactive isotope, carbon-13. This labeling allows for the precise tracing and quantification of the molecule and its metabolites within biological systems using mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| Chemical Name | 1,2,3-Propanetriyl tris(octanoate)-1,2,3-13C3 | MedchemExpress SDS |

| Synonyms | Trioctanoin-13C3, Glyceryl trioctanoate-13C3 | MedchemExpress SDS |

| CAS Number | 65402-55-3 | MedchemExpress SDS |

| Molecular Formula | C₂₄¹³C₃H₅₀O₆ | MedchemExpress SDS |

| Appearance | Colorless to light yellow oil | General knowledge |

| Application | Metabolic tracer, internal standard for quantitative analysis (NMR, GC-MS, LC-MS) |

Safety and Handling Guidelines

Adherence to strict safety protocols is paramount when handling any chemical compound. The following guidelines are derived from the Safety Data Sheet (SDS) for this compound.

Hazard Identification

This compound is classified as harmful if swallowed. It may cause skin and eye irritation upon direct contact.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area. If aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is -20°C for long-term storage.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.

-

In Case of Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

Experimental Protocols

This compound is primarily used as a tracer in metabolic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of tricaprilin. Below are detailed methodologies for its application in a typical in vivo metabolic study.

Workflow for a Stable Isotope Tracer Study

The following diagram illustrates a typical workflow for a metabolic study using this compound.

Sample Preparation for LC-MS/MS Analysis of Plasma

This protocol outlines the extraction of this compound and its metabolites from plasma for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Plasma samples collected from subjects administered this compound.

-

Internal Standard (IS) solution (e.g., a structurally similar triglyceride not present in the sample).

-

Acetonitrile (ACN), HPLC grade.

-

Methanol (MeOH), HPLC grade.

-

Microcentrifuge tubes (1.5 mL).

-

Vortex mixer.

-

Centrifuge.

Procedure:

-

Thaw frozen plasma samples on ice.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

-

Add 10 µL of the internal standard solution to the plasma and vortex briefly.

-

For protein precipitation, add 400 µL of ice-cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water) for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound and its Metabolites

This section provides a general framework for the development of an LC-MS/MS method for the quantitative analysis of this compound and its primary metabolite, 13C-labeled octanoic acid.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

LC Parameters (Example):

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 50% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

MS/MS Parameters (Example):

The specific mass transitions (precursor ion -> product ion) for this compound and its metabolites need to be determined by direct infusion of the analytical standards.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M+NH₄]⁺ or [M+Na]⁺ | Specific fragment ions |

| ¹³C-Octanoic Acid | [M-H]⁻ | Specific fragment ions |

| Internal Standard | To be determined | To be determined |

Metabolic Pathway of Tricaprilin

Upon oral administration, Tricaprilin undergoes hydrolysis in the gastrointestinal tract, releasing octanoic acid. This medium-chain fatty acid is then absorbed and transported to the liver via the portal vein. In the liver, octanoic acid undergoes β-oxidation to produce acetyl-CoA, which is subsequently used in the synthesis of ketone bodies (ketogenesis). These ketone bodies, primarily β-hydroxybutyrate and acetoacetate, can then cross the blood-brain barrier and serve as an alternative energy source for the brain.

The following diagram illustrates the metabolic fate of Tricaprilin.

Data Presentation and Interpretation

Quantitative data from this compound tracer studies should be presented in a clear and structured format to facilitate comparison and interpretation. The following table provides an example of how to summarize the pharmacokinetic parameters of this compound and its labeled metabolite.

| Parameter | This compound | ¹³C-Octanoic Acid |

| Cmax (ng/mL) | Insert Value | Insert Value |

| Tmax (h) | Insert Value | Insert Value |

| AUC₀-t (ng*h/mL) | Insert Value | Insert Value |

| t₁/₂ (h) | Insert Value | Insert Value |

Conclusion

This compound is an invaluable tool for researchers investigating the metabolic effects of medium-chain triglycerides. By adhering to the safety and handling guidelines outlined in this document and employing the detailed experimental protocols, scientists can confidently and accurately trace the metabolic fate of tricaprilin. The insights gained from such studies are critical for advancing our understanding of its therapeutic potential and for the development of novel treatments for a range of metabolic and neurological disorders.

References

Methodological & Application

Application Note: Quantitative Analysis of Tricaprilin in Biological Matrices using Tricaprilin-13C3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of tricaprilin in biological matrices, such as plasma and serum, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Tricaprilin-13C3, is employed. The method involves a straightforward sample preparation procedure followed by a rapid and selective LC-MS/MS analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of tricaprilin for pharmacokinetic studies, metabolism research, and other applications in the field of lipidomics.

Introduction

Tricaprilin, a medium-chain triglyceride (MCT), is of significant interest in various research fields, including studies on Alzheimer's disease, anticonvulsant therapies, and as a ketogenic agent.[1][2] Accurate and reliable quantification of tricaprilin in biological samples is crucial for understanding its pharmacokinetics and metabolic fate.[3] Liquid chromatography-mass spectrometry (LC-MS) has become the preferred method for quantifying lipids in biological matrices due to its high selectivity and sensitivity.[4][5]

The use of a stable isotope-labeled internal standard is essential for correcting for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[6] this compound, a 13C-labeled version of tricaprilin, serves as an ideal internal standard as it shares identical physicochemical properties with the analyte, co-elutes chromatographically, and is clearly distinguishable by its mass-to-charge ratio in the mass spectrometer.[7] This application note provides a detailed protocol for the extraction and quantification of tricaprilin in plasma/serum using this compound.

Experimental Protocols

Materials and Reagents

-

Tricaprilin (Analyte)

-

This compound (Internal Standard)[7]

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic Acid (FA), LC-MS grade

-

Ammonium Formate, LC-MS grade

-

Human Plasma/Serum (or other relevant biological matrix)